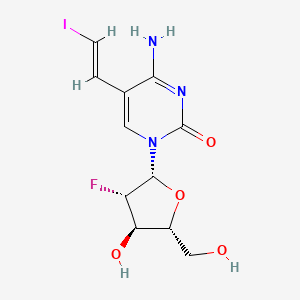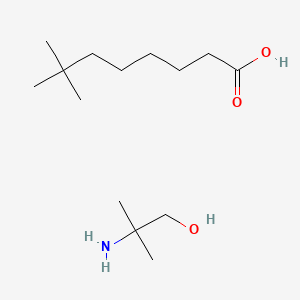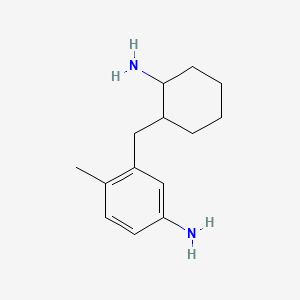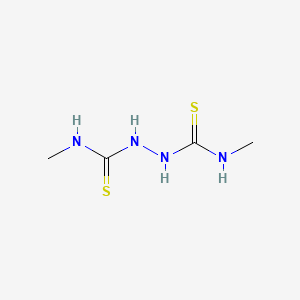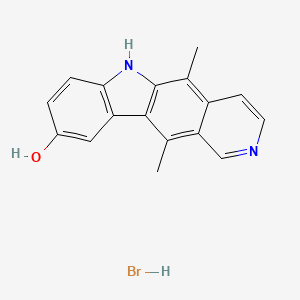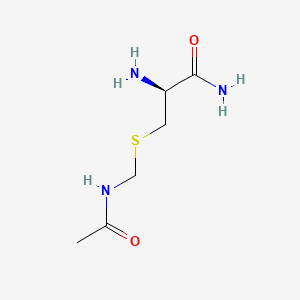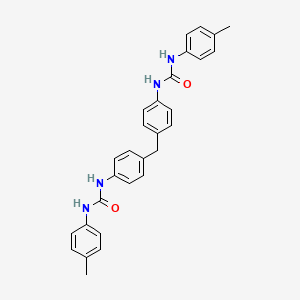
N,N''-(Methylenedi-4,1-phenylene)bis(N'-(4-methylphenyl)urea)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’‘-(Methylenedi-4,1-phenylene)bis(N’-(4-methylphenyl)urea): is an organic compound that belongs to the class of ureas. It is characterized by the presence of two urea groups connected by a methylene bridge and substituted with 4-methylphenyl groups. This compound is known for its applications in various fields, including polymer chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’‘-(Methylenedi-4,1-phenylene)bis(N’-(4-methylphenyl)urea) typically involves the reaction of 4-methylphenyl isocyanate with methylenedianiline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4-Methylphenyl isocyanate+Methylenedianiline→N,N”-(Methylenedi-4,1-phenylene)bis(N’-(4-methylphenyl)urea)
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
化学反応の分析
Types of Reactions: N,N’‘-(Methylenedi-4,1-phenylene)bis(N’-(4-methylphenyl)urea) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The urea groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can introduce new functional groups into the molecule.
科学的研究の応用
N,N’‘-(Methylenedi-4,1-phenylene)bis(N’-(4-methylphenyl)urea) has several scientific research applications, including:
Polymer Chemistry: It is used as a cross-linking agent in the synthesis of thermosetting polymers and flame retardant resins.
Materials Science: The compound enhances the thermal and mechanical properties of materials, making them suitable for various industrial applications.
Biological Research: It may be used in studies related to enzyme inhibition and protein interactions.
Medical Research:
作用機序
The mechanism of action of N,N’‘-(Methylenedi-4,1-phenylene)bis(N’-(4-methylphenyl)urea) involves its interaction with specific molecular targets. The urea groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The methylene bridge and 4-methylphenyl groups contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
類似化合物との比較
N,N’'-(Methylenedi-4,1-phenylene)bis(N-benzylformamide): Similar structure but with benzylformamide groups instead of 4-methylphenyl groups.
N,N’'-(Methylenedi-4,1-phenylene)bis(N-octylurea): Contains octyl groups instead of 4-methylphenyl groups.
Uniqueness: N,N’‘-(Methylenedi-4,1-phenylene)bis(N’-(4-methylphenyl)urea) is unique due to the presence of 4-methylphenyl groups, which impart specific chemical and physical properties. These properties make it suitable for applications requiring high thermal stability and mechanical strength.
特性
CAS番号 |
133336-92-2 |
|---|---|
分子式 |
C29H28N4O2 |
分子量 |
464.6 g/mol |
IUPAC名 |
1-(4-methylphenyl)-3-[4-[[4-[(4-methylphenyl)carbamoylamino]phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C29H28N4O2/c1-20-3-11-24(12-4-20)30-28(34)32-26-15-7-22(8-16-26)19-23-9-17-27(18-10-23)33-29(35)31-25-13-5-21(2)6-14-25/h3-18H,19H2,1-2H3,(H2,30,32,34)(H2,31,33,35) |
InChIキー |
MVFNQVJAYJPMFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


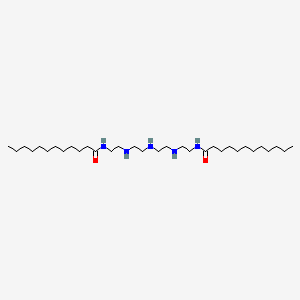
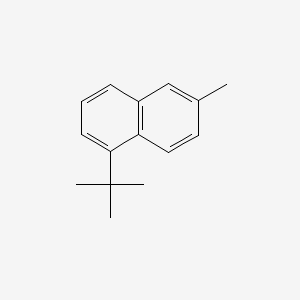
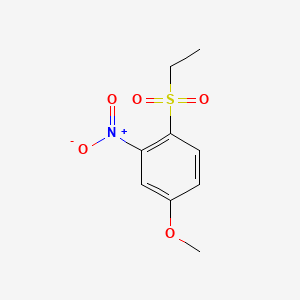
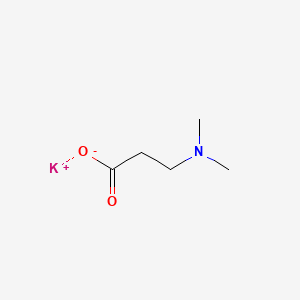
![3,5,6,7,12-pentazapentacyclo[11.8.0.03,11.04,8.015,20]henicosa-1(21),4,7,9,11,13,15,17,19-nonaen-2-one](/img/structure/B12667608.png)

![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B12667620.png)
